REACTION_CXSMILES
|
[N+]([CH2:4][C:5]([NH:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11])=[O:6])([O-])=O.[C:15]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:16][C:17]([CH3:19])=O.[H][H]>[Pt].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C>[C:5]([NH:7][C:8]1[CH:9]=[C:10]([NH:11][CH:17]([CH3:19])[CH2:16][C:15]([O:21][CH2:22][CH3:23])=[O:20])[CH:12]=[CH:13][CH:14]=1)(=[O:6])[CH3:4]
|
Name
|
m-nitroacetamido aniline
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)NC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is treated in an autoclave at 165° C.
|
Type
|
CUSTOM
|
Details
|
The solvent and catalyst are removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1)NC(CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |